![molecular formula C36H53NaO5S B039513 Sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate CAS No. 113267-17-7](/img/structure/B39513.png)
Sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate, commonly known as STPP, is a white crystalline powder that is widely used in various industrial applications. This compound is a sodium salt of a polyphosphate ester of phenol sulfonic acid. It is an important ingredient in detergents, food additives, and water treatment chemicals. STPP has been extensively studied for its chemical properties, synthesis method, and various applications in scientific research.
Wirkmechanismus
STPP acts as a chelating agent by forming stable complexes with metal ions. It binds to metal ions such as calcium, magnesium, and iron, and prevents them from reacting with other compounds. STPP also acts as a surfactant by reducing the surface tension of water, which enhances the solubility of hydrophobic compounds. The mechanism of action of STPP depends on the concentration, pH, and temperature of the solution.
Biochemische Und Physiologische Effekte
STPP has been shown to have various biochemical and physiological effects. It can inhibit the activity of enzymes such as phosphatases and proteases, which are involved in various metabolic pathways. STPP has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. However, the physiological effects of STPP on human health are not well understood, and further research is needed to evaluate its safety and toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
STPP has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized in large quantities. It is also a versatile compound that can be used in various applications such as protein purification, chromatography, and drug delivery. However, STPP has some limitations in lab experiments. It can interfere with the activity of some enzymes and proteins, which can affect the accuracy of the results. STPP can also form complexes with metal ions that are essential for some biological processes, which can affect the physiological functions of cells.
Zukünftige Richtungen
There are several future directions for the research on STPP. One area of research is the development of new synthesis methods that can produce STPP with higher purity and yield. Another area of research is the evaluation of the safety and toxicity of STPP on human health and the environment. Further research is also needed to explore the potential applications of STPP in drug delivery, gene therapy, and environmental analysis. The development of new analytical techniques for the detection and quantification of STPP in complex matrices is also an important area of research.
Synthesemethoden
STPP can be synthesized by reacting sodium carbonate with phosphoric acid and phenol. The reaction produces sodium phenoxide, which is then reacted with phosphorus pentoxide to form STPP. The synthesis process involves multiple steps, and the purity of the product depends on the reaction conditions and the quality of the starting materials. The purity of STPP can be determined by various analytical techniques such as HPLC, NMR, and IR spectroscopy.
Wissenschaftliche Forschungsanwendungen
STPP has a wide range of applications in scientific research. It is used as a surfactant and dispersant in various biological and biochemical assays. STPP is also used as a buffer and stabilizer in protein purification and chromatography. It is used in the preparation of liposomes, which are widely used in drug delivery and gene therapy. STPP is also used as a chelating agent for heavy metal ions in environmental analysis and wastewater treatment.
Eigenschaften
CAS-Nummer |
113267-17-7 |
|---|---|
Produktname |
Sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate |
Molekularformel |
C36H53NaO5S |
Molekulargewicht |
620.9 g/mol |
IUPAC-Name |
sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate |
InChI |
InChI=1S/C36H54O5S.Na/c1-28(2)13-8-14-29(3)15-9-16-30(4)17-10-18-31(5)19-11-20-32(6)21-12-22-33(7)23-24-34-27-35(37)25-26-36(34)41-42(38,39)40;/h13,15,17,19,21,23,25-27,37H,8-12,14,16,18,20,22,24H2,1-7H3,(H,38,39,40);/q;+1/p-1/b29-15+,30-17+,31-19+,32-21+,33-23+; |
InChI-Schlüssel |
KZRNDKRJTAFZFC-UHFFFAOYSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C=CC(=C1)[O-])OS(=O)(=O)O)/C)/C)/C)/C)/C)C.[Na+] |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)[O-])OS(=O)(=O)O)C)C)C)C)C)C.[Na+] |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)[O-])OS(=O)(=O)O)C)C)C)C)C)C.[Na+] |
Synonyme |
hexaprenylhydroquinone sulfate HPQS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



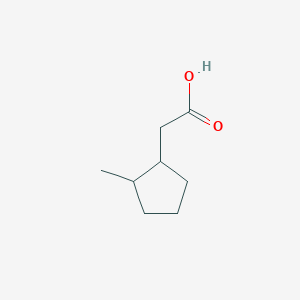
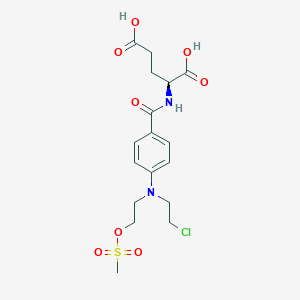
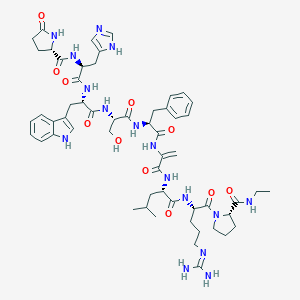
![3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline](/img/structure/B39436.png)
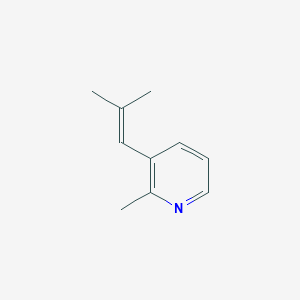
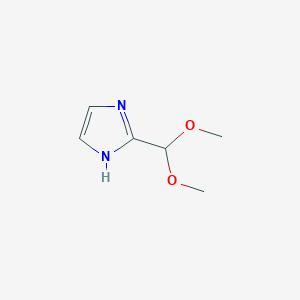
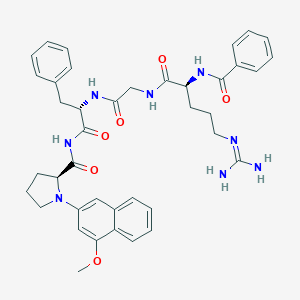
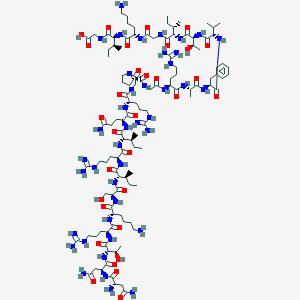
![Thieno[3,2-b]pyridin-3-amine](/img/structure/B39445.png)
![1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39446.png)
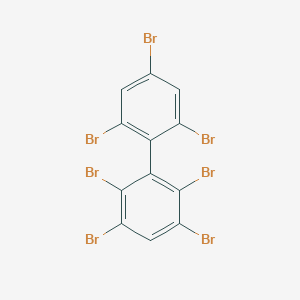
![1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39448.png)
![Furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B39450.png)
![N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide](/img/structure/B39454.png)